molecular formula C15H18ClN3 B7532635 7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline

7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline

Cat. No. B7532635
M. Wt: 275.77 g/mol
InChI Key: SPQVFSSJCFGUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline, also known as CDMQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been shown to possess various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. 7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of various kinases, which play a crucial role in cell signaling pathways. Additionally, 7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation. 7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline has been shown to reduce oxidative stress and improve mitochondrial function, suggesting its potential use in the treatment of various mitochondrial disorders.

Advantages and Limitations for Lab Experiments

7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline has several advantages for lab experiments. It is relatively easy to synthesize, and high yields and purity can be achieved. Additionally, 7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline has been shown to possess a broad spectrum of activity against various pathogens, making it a useful tool for studying the mechanisms of microbial growth and inhibition. However, 7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline has some limitations for lab experiments. Its mechanism of action is not fully understood, and its potential side effects on normal cells and tissues have not been extensively studied.

Future Directions

There are several future directions for research on 7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline and to identify its potential side effects. Furthermore, the development of more potent derivatives of 7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline involves the reaction of 7-chloro-4-hydroxyquinoline with 4-methyl-1,4-diazepan-1-amine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then further reacted with a chlorinating agent to yield the final product. The synthesis of 7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline has been optimized to achieve high yields and purity, making it suitable for various research applications.

Scientific Research Applications

7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antibacterial, antifungal, and antiviral properties. 7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory disorders.

properties

IUPAC Name

7-chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3/c1-18-7-2-8-19(10-9-18)15-5-6-17-14-11-12(16)3-4-13(14)15/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQVFSSJCFGUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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